molecular formula C18H21NO2 B4058581 2-(2,3-dimethylphenoxy)-N-methyl-N-phenylpropanamide

2-(2,3-dimethylphenoxy)-N-methyl-N-phenylpropanamide

Cat. No. B4058581
M. Wt: 283.4 g/mol
InChI Key: CNVHPNVLKZQSRB-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-methyl-N-phenylpropanamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA is a white crystalline powder that has a molecular weight of 311.4 g/mol and a melting point of 105-107°C.

Scientific Research Applications

Synthesis and Anticancer Activity

A study focused on the synthesis of functionalized amino acid derivatives, revealing their potential in designing new anticancer agents. Compounds demonstrated cytotoxicity against human cancer cell lines, suggesting a pathway for developing treatments targeting specific cancers, such as ovarian and oral cancers (Vivek Kumar et al., 2009).

Crystal Structure Analysis

Another research explored the crystal structure of related compounds, providing insights into their molecular configurations and potential interactions. Understanding such structures can aid in the development of more effective pharmaceuticals by enhancing drug design processes (T. Kolev et al., 1995).

Drug Distribution and Imaging

Further investigations into iodine-131 labeled centrally acting drugs, including derivatives similar to the compound of interest, have shown significant body distribution differences, highlighting their potential use in medical imaging and therapy (U. Braun et al., 1977).

Rotational Isomers and Cyclizations

Research on rotational preferences and derived enolates of N-methyl-N-arylacetamides presents implications for asymmetric Hartwig oxindole cyclizations. Such studies contribute to the understanding of molecular behavior that is crucial for synthetic chemistry and drug development (Jérémie Mandel et al., 2013).

Molecular Interactions and Polymerization

Studies on chiral ethyl zinc complexes and their reactivity with various agents shed light on the mechanisms of lactide polymerization. This research has implications for producing biodegradable plastics and understanding the catalytic processes involved in polymer chemistry (Guillaume Labourdette et al., 2009).

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-methyl-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-9-8-12-17(14(13)2)21-15(3)18(20)19(4)16-10-6-5-7-11-16/h5-12,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVHPNVLKZQSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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